molecular formula C21H21N3O2 B5615844 2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5615844
M. Wt: 347.4 g/mol
InChI Key: USJVWHCKAIJJAU-UHFFFAOYSA-N
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Description

2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a piperidine ring, a phenyl group, and a dihydrophthalazinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Dihydrophthalazinone Core: The dihydrophthalazinone core is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final compound is assembled through condensation reactions that link the piperidine, phenyl, and dihydrophthalazinone moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit certain kinases or modulate neurotransmitter receptors, leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and piperidinone share the piperidine ring structure and exhibit similar biological activities.

    Phenyl Derivatives: Compounds like phenylalanine and phenylbutazone contain the phenyl group and are used in various therapeutic applications.

    Dihydrophthalazinone Derivatives: Compounds such as phthalazinone and its derivatives are structurally similar and have been studied for their pharmacological properties.

Uniqueness

2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(23-13-7-2-8-14-23)15-24-21(26)18-12-6-5-11-17(18)20(22-24)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJVWHCKAIJJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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